1H and 13C NMR Chemical Shifts for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one: A Predictive and Mechanistic Guide
1H and 13C NMR Chemical Shifts for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one: A Predictive and Mechanistic Guide
As a Senior Application Scientist in structural elucidation, I frequently encounter complex synthetic intermediates where precise substitution patterns dictate the success of downstream pharmacological development. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (a functionalized 1-indanone) is a prime example. The indanone core is a privileged pharmacophore found in numerous neuroactive and anti-inflammatory agents, while the C6-iodo substituent serves as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
This whitepaper provides an in-depth, mechanistic breakdown of the predicted 1 H and 13 C NMR chemical shifts for this compound, grounded in empirical spectroscopic rules and self-validating experimental protocols.
Mechanistic Drivers of Chemical Shifts
To accurately predict and assign the NMR spectra of 6-iodo-7-methyl-1-indanone, we must analyze the causality behind the electronic and steric microenvironments of the molecule. The chemical shifts are governed by three primary structural features[1]:
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The Indanone Core (Anisotropic Effects): The C1 carbonyl group exerts a strong magnetic anisotropic effect. Protons and carbons situated in the ortho position (C7) or spatially proximate to the carbonyl cone are deshielded, shifting their resonance downfield.
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The 7-Methyl Substituent (Steric Compression): Located at C7, the methyl group is sterically compressed against the adjacent C1 carbonyl. This spatial proximity not only deshieldes the methyl protons but also induces an ipso downfield shift (+9 ppm) on the C7 carbon[2].
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The 6-Iodo Substituent (Heavy Atom Effect): Iodine is a massive, highly polarizable halogen. In 13 C NMR, the spin-orbit coupling induced by the large iodine nucleus causes a profound shielding effect on the directly attached carbon (C6). This phenomenon, known as the Heavy Atom Effect , shifts the C6 resonance drastically upfield by approximately -32 ppm compared to an unsubstituted aromatic ring[3].
Predicted 1 H and 13 C NMR Assignments
The following assignments are synthesized using established empirical additivity rules for substituted benzenes and indanone derivatives[1][3].
H NMR Data (Predicted in CDCl 3 , 400 MHz)
The proton spectrum is characterized by the aliphatic cyclopentanone ring and a pair of ortho-coupled aromatic protons.
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Mechanistic Rationale |
| C2-H 2 | 2.65 | multiplet (m) | - | Alpha to the carbonyl; typical for 1-indanones. |
| C3-H 2 | 3.05 | multiplet (m) | - | Benzylic position; deshielded by the aromatic ring. |
| C7-CH 3 | 2.75 | singlet (s) | - | Deshielded due to spatial proximity to the C1=O anisotropic cone. |
| C4-H | 7.30 | doublet (d) | 8.0 | Para to the methyl group; experiences slight shielding. |
| C5-H | 7.95 | doublet (d) | 8.0 | Ortho to the iodine atom and para to the carbonyl; strongly deshielded. |
C NMR Data (Predicted in CDCl 3 , 100 MHz)
The carbon spectrum highlights the dramatic influence of the heavy atom effect and carbonyl polarization.
| Position | Shift (δ, ppm) | Type | Mechanistic Rationale |
| C1 | 207.0 | C=O | Highly deshielded ketone carbonyl carbon. |
| C2 | 36.5 | CH 2 | Aliphatic carbon alpha to the carbonyl. |
| C3 | 25.8 | CH 2 | Aliphatic benzylic carbon. |
| C7-CH 3 | 16.5 | CH 3 | Sterically compressed methyl carbon. |
| C6 | 103.5 | C-I | Heavy Atom Effect : Massive upfield shift due to iodine spin-orbit coupling. |
| C4 | 124.5 | CH | Aromatic CH, standard indanone baseline. |
| C5 | 131.0 | CH | Aromatic CH, slightly deshielded by ortho iodine. |
| C7 | 136.0 | C-CH 3 | Ipso deshielding from the methyl group. |
| C7a | 139.0 | C | Bridgehead carbon adjacent to the carbonyl. |
| C3a | 152.0 | C | Bridgehead carbon adjacent to the aliphatic ring. |
Substituent Effect Visualization
The following diagram maps the logical relationship between the core substituents and their resulting spectral perturbations.
Influence of 6-iodo and 7-methyl substituents on chemical shifts.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, a single 1D NMR spectrum is insufficient. You must employ a self-validating matrix of 2D NMR techniques to confirm the regiochemistry of the iodine and methyl groups[1].
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is chosen because it lacks exchangeable protons and provides a reliable internal reference lock (7.26 ppm for 1 H, 77.16 ppm for 13 C).
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Instrument Calibration: Tune and match the NMR probe for 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz). Shim the magnet using the deuterium lock signal to ensure high field homogeneity, which is critical for resolving the 8.0 Hz ortho coupling between C4-H and C5-H.
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1D 1 H Acquisition: Execute a standard proton sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds.
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1D 13 C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30) with a minimum of 512 scans. Crucial Causality: Increase D1 to 2.0–2.5 seconds. Quaternary carbons (C1, C3a, C6, C7, C7a) lack attached protons to facilitate dipole-dipole relaxation; a longer D1 ensures these signals integrate properly above the noise floor.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. Acquire an HMBC spectrum to trace 2- and 3-bond C-H couplings.
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Validation Checkpoint: The C7-CH 3 protons (~2.75 ppm) MUST show a strong 3-bond correlation to the C7a bridgehead carbon (~139.0 ppm) and the C6 carbon (~103.5 ppm). This unambiguously anchors the methyl group to the C7 position and confirms the adjacent iodine placement.
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Self-validating NMR acquisition workflow for structural elucidation.
References
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Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds: Tables of Spectral Data." Journal of the American Chemical Society, 2001. URL:[Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley, 2014. URL:[Link]
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"Characterizing Semivolatile Organic Compounds of Biocrude from Hydrothermal Liquefaction of Biomass." Energy & Fuels, ACS Publications, 2017. URL:[Link]
